![molecular formula C19H20N4O4S2 B3011672 N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851977-90-7](/img/structure/B3011672.png)

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

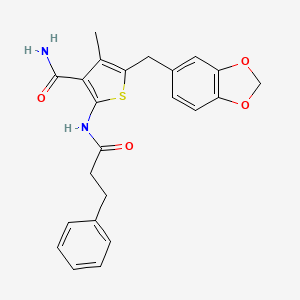

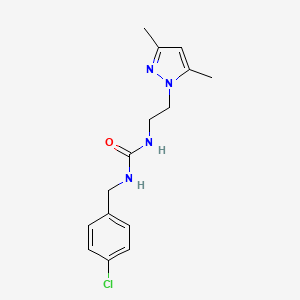

The compound "N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide" is a synthetic molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure of the compound suggests the presence of a benzothiazole moiety, a morpholine ring, and a hydrazide group. These structural features are often found in molecules with potential pharmacological properties, such as antimicrobial and antifungal activities, as well as enzyme inhibition.

Synthesis Analysis

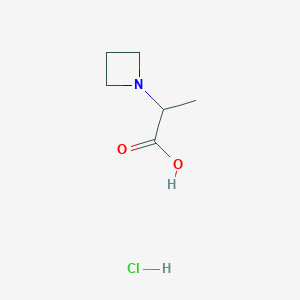

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of analogues with a dibenzo[b,d]thiophen-4-yl moiety involves water-solubilizing groups and a library of primary and secondary amines, including morpholine . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives is achieved through a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetyl chloride, hydrazine hydrate, and other aromatic compounds . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The benzothiazole ring is a common feature in molecules with biological activity, and the morpholine ring is known to contribute to antimicrobial activity . The hydrazide group is a versatile linker that can form stable structures and is often used in the synthesis of pharmacologically active compounds .

Chemical Reactions Analysis

Compounds with benzohydrazide moieties can undergo various chemical reactions, including complexation with metal ions, which can enhance their biological activity . The presence of functional groups such as the morpholine ring and the hydrazide linker allows for further chemical modifications, which can be exploited to fine-tune the properties of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the benzothiazole and morpholine rings can affect the compound's solubility, stability, and reactivity. The hydrazide group can participate in hydrogen bonding, which may influence the compound's interaction with biological targets. The spectroscopic techniques used for characterization, such as FTIR, NMR, and mass spectrometry, provide detailed information about the compound's structure and can be used to confirm the identity and purity of the synthesized molecule .

Applications De Recherche Scientifique

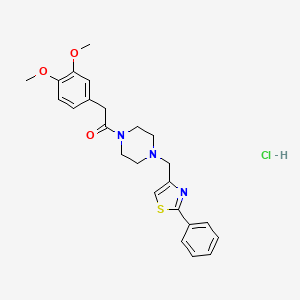

Synthesis and Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide and its derivatives have been synthesized and investigated for various biological activities. Notable studies include:

Analgesic, Antifungal, and Antibacterial Activities : Derivatives of N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide have been synthesized and evaluated for their analgesic, antifungal, and antibacterial properties. Some compounds showed promising analgesic activity, and one exhibited notable in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Anti-inflammatory and Anti-nociceptive Activities : A series of substituted 1,2,4-triazoles, synthesized using 4-methylbenzoic acid (a related compound), demonstrated potential anti-inflammatory and anti-nociceptive effects. Certain compounds within this series showed significant activity compared to others (Upmanyu et al., 2011).

Glucosidase Inhibition and Antioxidant Activity : Novel benzimidazole derivatives containing morpholine skeletons, similar in structure to N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, were found to be effective glucosidase inhibitors and displayed considerable antioxidant activities (Özil et al., 2018).

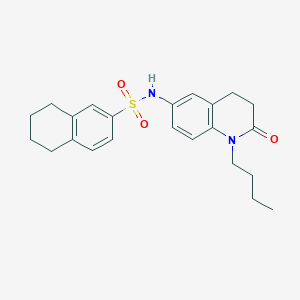

Antimicrobial and Anticonvulsant Effects

Antimicrobial Properties : Research has shown that certain N'-substituted benzohydrazide compounds, related to the chemical , possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains (Shaikh, 2013).

Anticonvulsant Effects : Some N-(benzo[d]thiazol-2-ylcarbamoyl) derivatives have demonstrated promising anticonvulsant effects in experimental epilepsy models. These studies highlight the potential therapeutic applications of such compounds in treating epilepsy (Malik et al., 2013).

Propriétés

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-13-3-2-4-16-17(13)20-19(28-16)22-21-18(24)14-5-7-15(8-6-14)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVXKWOZTZNHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3011604.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)